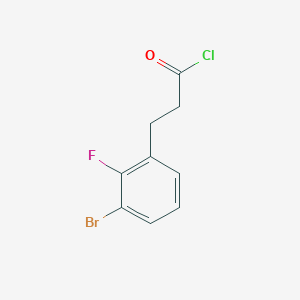

3-(3-Bromo-2-fluorophenyl)propanoyl chloride

Description

3-(3-Bromo-2-fluorophenyl)propanoyl chloride is an acyl chloride derivative featuring a phenyl ring substituted with bromine (3-position) and fluorine (2-position), attached to a propanoyl chloride group. Its molecular formula is C₉H₇BrClFO, with a molecular weight of 287.51 g/mol (calculated from and ). This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where halogenated aromatic moieties enhance bioactivity or modulate reactivity .

Properties

IUPAC Name |

3-(3-bromo-2-fluorophenyl)propanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClFO/c10-7-3-1-2-6(9(7)12)4-5-8(11)13/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWNKUYEHWJKMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)CCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its biological activity. Its halogenated structure is known to influence the pharmacokinetics and pharmacodynamics of drug candidates.

- Antimicrobial Activity: Research indicates that compounds similar to 3-(3-Bromo-2-fluorophenyl)propanoyl chloride exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. A study reported Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM, highlighting its efficacy against various bacterial strains.

- Anti-inflammatory Effects: The compound has shown promise in reducing inflammation, which is critical in developing new anti-inflammatory drugs. Its mechanism may involve modulation of inflammatory pathways through enzyme inhibition or receptor interactions.

Material Science

In material science, 3-(3-Bromo-2-fluorophenyl)propanoyl chloride serves as a building block for synthesizing advanced materials, including polymers and coatings.

- Polymer Synthesis: The compound can be utilized in the synthesis of functionalized polymers that exhibit enhanced thermal stability and mechanical properties due to the incorporation of halogen atoms. These materials are valuable in various applications, including electronics and aerospace .

Case Study 1: Antibacterial Properties

A study focusing on the antibacterial activity of halogenated phenyl derivatives found that 3-(3-Bromo-2-fluorophenyl)propanoyl chloride demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The structure-activity relationship analysis indicated that the presence of bromine and fluorine was crucial for enhancing antimicrobial potency.

| Compound | MIC (µM) | Activity |

|---|---|---|

| 3-(3-Bromo-2-fluorophenyl)propanoyl chloride | 4.69 - 156.47 | Strong |

| Control (no halogens) | >500 | Weak |

Case Study 2: Anti-inflammatory Research

In another investigation, the anti-inflammatory potential of related compounds was evaluated using in vitro assays. The results indicated that compounds with similar structures exhibited a reduction in pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism by which 3-(3-Bromo-2-fluorophenyl)propanoyl chloride exerts its effects involves its reactivity with nucleophiles and electrophiles. The compound can act as an electrophile in reactions with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key differences between 3-(3-bromo-2-fluorophenyl)propanoyl chloride and related compounds:

*Estimated based on halogen substituent contributions.

Key Observations :

- Substituent Position Effects: The bromine and fluorine positions significantly influence electronic properties.

- logP Trends : The target compound’s logP (~3.2) is higher than 2-bromopropionyl chloride (1.8) due to its aromatic halogen content, enhancing lipophilicity .

- Molecular Weight: The addition of fluorine increases molecular weight by ~40 g/mol compared to non-fluorinated analogs (e.g., 3-(3-bromophenyl)propanoyl chloride) .

Reactivity

- Electrophilicity: The 3-bromo-2-fluoro substitution enhances electrophilicity at the carbonyl group compared to non-fluorinated analogs, favoring nucleophilic acyl substitution reactions (e.g., amidation, esterification).

- Stability : Fluorine’s inductive effect may slightly stabilize the acyl chloride against hydrolysis compared to purely brominated analogs .

Biological Activity

3-(3-Bromo-2-fluorophenyl)propanoyl chloride is a chemical compound that has garnered attention due to its potential biological activities. This compound is characterized by the presence of both bromine and fluorine substituents on the phenyl ring, which may influence its reactivity and interactions with biological targets. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

- Molecular Formula : C10H8BrClF

- Molecular Weight : 251.53 g/mol

- Structure : The compound features a propanoyl chloride group attached to a 3-bromo-2-fluorophenyl moiety, contributing to its unique reactivity profile.

The biological activity of 3-(3-Bromo-2-fluorophenyl)propanoyl chloride is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes due to the electrophilic nature of the acyl chloride, allowing it to form covalent bonds with nucleophilic residues in active sites.

- Receptor Modulation : The halogen substituents (bromine and fluorine) can enhance binding affinity to various receptors, potentially leading to altered signaling pathways.

Biological Activity and Applications

Research indicates that compounds similar to 3-(3-Bromo-2-fluorophenyl)propanoyl chloride exhibit a range of biological activities, including:

- Antimicrobial Properties : Some halogenated compounds have shown effectiveness against bacterial and fungal strains.

- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their ability to reduce inflammation in various models.

- Anticancer Potential : Studies suggest that halogenated phenyl derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial effects of various halogenated phenyl compounds. Results indicated that compounds with bromine and fluorine substituents exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

- Anti-inflammatory Effects : Research on similar acyl chlorides demonstrated their ability to inhibit pro-inflammatory cytokines in vitro, indicating that 3-(3-Bromo-2-fluorophenyl)propanoyl chloride could be explored for therapeutic use in inflammatory diseases .

- Anticancer Studies : In a series of experiments on cancer cell lines, derivatives of halogenated phenyl compounds were found to induce apoptosis through caspase activation pathways. These findings highlight the potential of 3-(3-Bromo-2-fluorophenyl)propanoyl chloride in cancer therapy .

Data Table: Comparative Biological Activities

Q & A

Basic Research Questions

Q. What established methods are used to synthesize 3-(3-Bromo-2-fluorophenyl)propanoyl chloride, and how can reaction efficiency be optimized?

- Methodology : The compound is typically synthesized via reaction of the corresponding carboxylic acid with thionyl chloride (SOCl₂) in anhydrous conditions. Optimization involves controlling stoichiometry (e.g., excess SOCl₂), solvent selection (e.g., dichloromethane or toluene), and temperature (reflux at 40–60°C). Side reactions, such as oxidative coupling (observed in similar systems), can be minimized by avoiding prolonged heating and ensuring inert atmospheres .

- Characterization : Monitor reaction progress via TLC or in situ FT-IR to detect the disappearance of the carboxylic acid C=O stretch (~1700 cm⁻¹) and emergence of the acyl chloride C=O stretch (~1800 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for characterizing 3-(3-Bromo-2-fluorophenyl)propanoyl chloride?

- 1H/13C NMR : Key for identifying substituent positions on the aromatic ring (e.g., coupling constants for fluorine and bromine) and the propanoyl chloride backbone. For example, the fluorine atom at the 2-position causes distinct splitting patterns in neighboring protons .

- X-ray Crystallography : Resolves steric effects from bromine/fluorine substitution and confirms molecular geometry. Software like SHELXL (for refinement) and ORTEP-III (for visualization) are recommended .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (247.516 g/mol) and isotopic patterns for bromine/chlorine .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data indicating unexpected byproducts during synthesis?

- Scenario : Redox side reactions (e.g., dimerization or phenol coupling) may occur if residual moisture or oxidizing agents are present .

- Resolution :

- Use HPLC or GC-MS to identify byproducts (e.g., biphenyl derivatives).

- Optimize purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient).

- Conduct control experiments with strict anhydrous conditions and radical inhibitors (e.g., BHT) to suppress redox pathways .

Q. What computational methods predict the reactivity or stability of 3-(3-Bromo-2-fluorophenyl)propanoyl chloride in nucleophilic acyl substitutions?

- DFT Calculations : Model the electrophilicity of the carbonyl carbon and steric effects from the 3-bromo-2-fluorophenyl group. Software like Gaussian or ORCA can estimate activation energies for reactions with amines or alcohols.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., polar aprotic solvents like THF enhance nucleophilicity) .

Q. Why might nucleophilic acyl substitutions with bulky amines fail, and how can reaction conditions be modified?

- Steric Hindrance : The 3-bromo and 2-fluoro groups create steric bulk, limiting access to the carbonyl carbon.

- Mitigation :

- Use catalysts like DMAP (4-dimethylaminopyridine) to activate the acyl chloride.

- Increase reaction temperature (e.g., 80°C in DMF) or employ microwave-assisted synthesis to overcome kinetic barriers .

Methodological Considerations

Q. What precautions are critical for handling and storing 3-(3-Bromo-2-fluorophenyl)propanoyl chloride?

- Storage : Store under argon or nitrogen at –20°C in sealed, moisture-resistant containers.

- Safety : Use gloveboxes or Schlenk lines for transfers. Hydrolysis generates HCl gas, requiring fume hoods and acid scavengers (e.g., molecular sieves) .

Q. How can high purity (>98%) be achieved for sensitive downstream applications (e.g., peptide coupling)?

- Purification :

- Short-path distillation under reduced pressure (bp ~55–57°C at 17 mmHg, extrapolated from similar compounds) .

- Recrystallization from dry hexane at low temperatures (–30°C) to remove oligomeric impurities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.